An In-depth Technical Guide to N-methyl-N-(methylsulfonyl)-beta-alanine
An In-depth Technical Guide to N-methyl-N-(methylsulfonyl)-beta-alanine
Abstract
This technical guide provides a comprehensive analysis of N-methyl-N-(methylsulfonyl)-beta-alanine, a novel, non-proteinogenic amino acid derivative. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and foundational chemical principles to project its chemical properties, potential synthesis pathways, and prospective biological activities. By examining the roles of its core components—the beta-alanine backbone, N-methylation, and the N-methylsulfonyl group—we construct a scientifically grounded profile to inform future research and development. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel amino acid derivatives for therapeutic applications.
Introduction: Deconstructing a Novel Molecule
N-methyl-N-(methylsulfonyl)-beta-alanine (CAS Number: 1158736-03-8) is a unique molecular entity for which there is a paucity of published research.[1] Its structure, however, suggests a confluence of functionalities that have been extensively studied in other contexts. This guide will therefore adopt a first-principles approach, dissecting the molecule into its three key components to forecast its behavior and potential applications:
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The β-Alanine Core: A naturally occurring beta-amino acid, β-alanine is a well-established precursor to the dipeptide carnosine, which plays a crucial role in intracellular pH buffering, antioxidant defense, and neurotransmission.[2][[“]][4]
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N-Methylation: The addition of a methyl group to the nitrogen atom of the amino acid backbone is a common strategy in medicinal chemistry to enhance pharmacokinetic properties, such as metabolic stability and membrane permeability.[5]
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The N-Methylsulfonyl Group: This functional group, a sulfonamide derivative, is known to influence the acidity, polarity, and binding interactions of a molecule, often imparting specific biological activities.
By understanding the individual contributions of these components, we can build a predictive model of the characteristics of N-methyl-N-(methylsulfonyl)-beta-alanine, thereby providing a roadmap for its empirical investigation.
Chemical Profile and Physicochemical Properties
While a comprehensive experimental characterization of N-methyl-N-(methylsulfonyl)-beta-alanine is not yet available, we can infer its key properties based on its structure and data from analogous compounds.
Structural Information
| Identifier | Value | Source |
| IUPAC Name | 3-[methyl(methylsulfonyl)amino]propanoic acid | [1] |
| CAS Number | 1158736-03-8 | [1] |
| Molecular Formula | C5H11NO4S | Inferred |
| Molecular Weight | 181.21 g/mol | Inferred |
| Synonyms | N-Methyl-N-(methylsulfonyl)-beta-alanine | [1] |
Predicted Physicochemical Properties
The properties in the following table are estimations based on the chemical structure and data from related molecules such as N-methyl-beta-alanine and other N-sulfonylated amino acids.
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white solid | Typical for small, crystalline amino acid derivatives. |
| Solubility | Likely soluble in water and polar organic solvents. | The carboxylic acid and sulfonamide groups should impart polarity. |
| Acidity (pKa) | The carboxylic acid pKa is expected to be in the range of 3-5. The N-H proton of the sulfonamide is weakly acidic. | Similar to other amino acids and N-sulfonyl compounds. |
| LogP | Predicted to be low, indicating hydrophilicity. | The presence of multiple polar functional groups. |
Synthesis and Characterization: A Proposed Pathway
A definitive, published synthesis for N-methyl-N-(methylsulfonyl)-beta-alanine is not currently available. However, a plausible synthetic route can be designed based on established organic chemistry reactions. The proposed multi-step synthesis starts from the readily available precursor, N-methyl-beta-alanine.
Proposed Synthetic Pathway
Caption: Proposed three-step synthesis of N-methyl-N-(methylsulfonyl)-beta-alanine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Protection of the Carboxylic Acid
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Rationale: The carboxylic acid group of N-methyl-beta-alanine is protected as an ester to prevent it from reacting with the sulfonylating agent in the subsequent step.
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Procedure:
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Dissolve N-methyl-beta-alanine in a suitable alcohol (e.g., methanol or ethanol).
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Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).
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Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).
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Neutralize the reaction mixture and extract the ester product with an organic solvent.
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Purify the N-methyl-beta-alanine ester by distillation or chromatography.
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Step 2: N-Sulfonylation
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Rationale: The secondary amine of the N-methyl-beta-alanine ester is reacted with methanesulfonyl chloride to form the sulfonamide.
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Procedure:
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Dissolve the N-methyl-beta-alanine ester in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
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Add a base, such as triethylamine or pyridine, to act as a proton scavenger.
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Cool the mixture in an ice bath.
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Slowly add methanesulfonyl chloride dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Wash the reaction mixture with aqueous solutions to remove the base and any unreacted starting materials.
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Dry the organic layer and evaporate the solvent to obtain the protected product.
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Step 3: Deprotection of the Carboxylic Acid
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Rationale: The protecting group is removed from the carboxylic acid to yield the final product.
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Procedure:
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Dissolve the protected N-methyl-N-(methylsulfonyl)-beta-alanine in a mixture of water and a suitable organic solvent.
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Add a base (e.g., lithium hydroxide or sodium hydroxide) to hydrolyze the ester.
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Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC).
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Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to protonate the carboxylate.
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Extract the final product with an organic solvent.
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Purify N-methyl-N-(methylsulfonyl)-beta-alanine by recrystallization or chromatography.
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Characterization Methods
The structure and purity of the synthesized N-methyl-N-(methylsulfonyl)-beta-alanine should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the presence of the methyl and methylsulfonyl groups.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid (O-H and C=O stretches) and the sulfonamide (S=O stretches).
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Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur.
Potential Biological Activity and Mechanism of Action: An Extrapolative View
Based on the known biological roles of its constituent parts, N-methyl-N-(methylsulfonyl)-beta-alanine may exhibit a range of interesting biological activities.
The Influence of the Beta-Alanine Core: A Precursor to Bioactivity
The primary biological role of beta-alanine is to serve as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine).[2][4] Elevated carnosine levels have been associated with several physiological benefits:
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Intracellular pH Buffering: During high-intensity exercise, the accumulation of hydrogen ions leads to a drop in pH and muscle fatigue. Carnosine acts as a potent buffer, helping to maintain a more optimal pH range and delay the onset of fatigue.[[“]][4]
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Antioxidant Activity: Carnosine can scavenge reactive oxygen species and chelate pro-oxidant metals, thereby protecting cells from oxidative damage.[6]
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Neuroprotection: There is growing evidence that beta-alanine supplementation and the subsequent increase in brain carnosine levels may offer neuroprotective effects, potentially through anti-inflammatory and antioxidant mechanisms.[7] Studies in animal models suggest that beta-alanine may enhance resilience to stress and mild traumatic brain injury.[6][8]
It is plausible that N-methyl-N-(methylsulfonyl)-beta-alanine could either be metabolized to release beta-alanine, thereby acting as a pro-drug, or it might directly interact with biological targets.
The Impact of N-Methylation: Enhancing "Drug-likeness"
N-methylation is a well-established strategy in drug design to improve the pharmacokinetic profile of a molecule. The introduction of a methyl group on the nitrogen atom can:
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Increase Metabolic Stability: The methyl group can sterically hinder enzymatic degradation, leading to a longer half-life in the body.
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Enhance Membrane Permeability: By reducing the number of hydrogen bond donors, N-methylation can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes, including the blood-brain barrier.
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Modulate Receptor Binding: The addition of a methyl group can alter the conformation and electronic properties of a molecule, leading to changes in its binding affinity and selectivity for biological targets.
The Role of the N-Methylsulfonyl Group: A Bioactive Moiety
The sulfonamide group is a key feature in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and anti-inflammatory agents. The N-methylsulfonyl group in the target molecule could confer several properties:
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Potential for Antimicrobial Activity: Sulfonamides are known for their antibacterial properties, and amino acid-sulfonamide conjugates have been explored as potential antimicrobial agents.[5][9]
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Enzyme Inhibition: The sulfonamide moiety can act as a zinc-binding group, a feature often exploited in the design of enzyme inhibitors.
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Modulation of Physicochemical Properties: The methylsulfonyl group is a strong hydrogen bond acceptor and can influence the overall polarity and solubility of the molecule.
Hypothesized Mechanism of Action
Given the multifaceted nature of its structure, N-methyl-N-(methylsulfonyl)-beta-alanine could exert its biological effects through several potential mechanisms.
Caption: Hypothesized dual mechanism of action for N-methyl-N-(methylsulfonyl)-beta-alanine.
Potential Therapeutic Applications
Based on the inferred biological activities, N-methyl-N-(methylsulfonyl)-beta-alanine could be a candidate for development in several therapeutic areas:
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Sports Nutrition and Performance Enhancement: As a potential pro-drug for beta-alanine, it could offer a more metabolically stable way to increase muscle carnosine levels, thereby improving performance in high-intensity exercise.
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Neuroprotective Agent: The combination of potential blood-brain barrier permeability (due to N-methylation) and the neuroprotective effects associated with increased brain carnosine makes it an interesting candidate for neurological disorders characterized by oxidative stress and inflammation.
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Antimicrobial Drug Development: The presence of the sulfonamide moiety suggests that it could be investigated for activity against various bacterial and fungal pathogens.
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Research Chemical: As a novel derivative of beta-alanine, it could be a valuable tool for studying the transport and metabolism of beta-alanine and the biological roles of carnosine.
Safety and Toxicology
The Safety Data Sheet for N-methyl-N-(methylsulfonyl)-beta-alanine indicates that no comprehensive toxicity data is currently available.[1] Standard toxicological assessments would be required to evaluate its safety profile, including in vitro cytotoxicity assays and in vivo studies to determine its acute and chronic toxicity.
Future Directions and Conclusion
N-methyl-N-(methylsulfonyl)-beta-alanine represents an unexplored area of amino acid chemistry with significant potential. The theoretical framework presented in this guide, based on the well-understood properties of its constituent parts, provides a strong foundation for future research. The immediate next steps should focus on:
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Developing and optimizing a robust synthetic route to produce the compound in sufficient quantity and purity for further studies.
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Comprehensive physicochemical characterization to confirm the predicted properties.
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In vitro and in vivo studies to investigate its metabolism, biological activity, and safety profile.
References
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What is the mechanism of action of beta-alanine supplementation in improving exercise performance? - Consensus. Available at: [Link]
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International society of sports nutrition position stand: Beta-Alanine - PMC. Available at: [Link]
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Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed. Available at: [Link]
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Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Available at: [Link]
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Synthesis, Spectral Characterization and Biological Activities of Methyl Substituted Amino Acid Conjugated Sulfonamides - ResearchGate. Available at: [Link]
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Potential effects of β-alanine supplementation on brain function when exposed to stress. Available at: [Link]
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Role of β-Alanine Supplementation on Cognitive Function, Mood, and Physical Function in Older Adults; Double-Blind Randomized Controlled Study - MDPI. Available at: [Link]
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The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers - PMC. Available at: [Link]
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